molecular formula C14H6O4 B157873 1,4,9,10-Anthracenetetrone CAS No. 1709-63-3

1,4,9,10-Anthracenetetrone

Cat. No. B157873
CAS RN: 1709-63-3
M. Wt: 238.19 g/mol
InChI Key: KNCZUXHSQJQWIB-UHFFFAOYSA-N
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Patent
US04021457

Procedure details

1,4-Dimethoxyanthraquinone (II) (0.596 g, 2 mmole) is dissolved in hot aceton (60 ml) and argentic oxide (1g, 8mmole) was added to this warm solution. Brief sonication forms a uniform dispersal of oxident. The mixture is heated up to boiling on steam bath again and the mixture stirred vigorously with magnetic stirrer. The oxidation is then initiated by the addition of 6N aqueous nitric acid (2 ml). After addition, the mixture is stirred while cooling for an extra 20 minutes and filtered. The residue is washed thoroughly with water and dried under reduced pressure to give quinizarinquinone (III) as a brown solid.
Quantity
0.596 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
argentic oxide
Quantity
8 mmol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:16]2[C:15](=[O:17])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:18])[C:7]=2[C:6]([O:19]C)=[CH:5][CH:4]=1.[N+]([O-])(O)=O>CC(C)=O>[CH:12]1[CH:13]=[C:14]2[C:15]([C:16]3[C:3](=[O:2])[CH:4]=[CH:5][C:6](=[O:19])[C:7]=3[C:8](=[O:18])[C:9]2=[CH:10][CH:11]=1)=[O:17]

Inputs

Step One
Name
Quantity
0.596 g
Type
reactant
Smiles
COC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
argentic oxide
Quantity
8 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
again and the mixture stirred vigorously with magnetic stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Brief sonication forms a uniform dispersal of oxident
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated up
CUSTOM
Type
CUSTOM
Details
to boiling on steam bath
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
while cooling for an extra 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=O)C=CC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.